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Abstract

1H-benzimidazole-2-carbonyl chloride is a reactive chemical intermediate of significant
interest in medicinal chemistry and materials science. As a derivative of the versatile
benzimidazole scaffold, it serves as a crucial building block for the synthesis of a wide array of
functionalized molecules, including novel therapeutic agents and specialized polymers. This
technical guide provides a comprehensive structural analysis of 1H-benzimidazole-2-carbonyl
chloride, detailing its molecular architecture, spectroscopic characteristics, and key reactive
properties. Due to its nature as a reactive intermediate, direct experimental data such as
crystallographic information is not readily available. Therefore, this guide presents a
combination of computed data, extrapolated spectroscopic values from closely related
benzimidazole derivatives, and detailed experimental protocols for its synthesis and
subsequent reactions.

Molecular Structure and Properties

1H-benzimidazole-2-carbonyl chloride possesses a planar benzimidazole ring system linked
to a reactive carbonyl chloride group at the 2-position. The benzimidazole core is an aromatic
heterocyclic system, resulting from the fusion of a benzene ring and an imidazole ring.

Computed Molecular Properties
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Property Value Source

Molecular Formula CsHsCIN20 PubChem[1]

Molecular Weight 180.59 g/mol PubChem[1]
1H-benzimidazole-2-carbonyl

IUPAC Name ] PubChem[1]
chloride

CAS Number 30183-14-3 PubChem[1]

, C1=CC=C2C(=C1)NC(=N2)C(
Canonical SMILES ~o)cl PubChem[1]

SJICFMKLYLHIRN-
InChl Key PubChem[1]
UHFFFAOYSA-N

A diagram of the molecular structure is presented below.

Caption: Molecular structure of 1H-benzimidazole-2-carbonyl chloride.

Spectroscopic Analysis (Predicted)

Direct spectroscopic data for 1H-benzimidazole-2-carbonyl chloride is scarce due to its high
reactivity. The following tables present predicted data based on the analysis of closely related
benzimidazole derivatives.

'H NMR Spectroscopy (Predicted)

The predicted *H NMR spectrum in a non-protic solvent like CDCIs would show signals
corresponding to the aromatic protons of the benzimidazole ring and the N-H proton.

Chemical Shift (6, ppm) Multiplicity Assighment
~10.0-11.0 brs N-H

~7.8-8.0 m 2H, Aromatic (H4, H7)
~7.3-75 m 2H, Aromatic (H5, H6)
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3C NMR Spectroscopy (Predicted)

The predicted 13C NMR spectrum would display signals for the carbonyl carbon and the
carbons of the benzimidazole ring.

Chemical Shift (6, ppm) Assignment

~165- 170 C=0 (carbonyl chloride)
~145 - 150 C2 (imidazole ring)

~135 - 145 C8, C9 (bridgehead carbons)
~120 - 130 C4, C7 (aromatic CH)

~110- 120 C5, C6 (aromatic CH)

FT-IR Spectroscopy (Predicted)

The infrared spectrum is expected to show characteristic absorption bands for the N-H, C=0,
and aromatic C-H and C=C stretching vibrations.

Wavenumber (cm—?) Vibration

~3400 - 3200 N-H stretch

~3100 - 3000 Aromatic C-H stretch
~1750 - 1720 C=0 stretch (acid chloride)
~1620 - 1450 Aromatic C=C stretch
~800 - 700 C-Cl stretch

Mass Spectrometry (Predicted Fragmentation)

Electron impact mass spectrometry would likely show a molecular ion peak and characteristic
fragmentation patterns involving the loss of Cl, CO, and subsequent fragmentation of the
benzimidazole ring.
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miz Fragment

180/182 [M]* (isotopic pattern due to 33CI/37Cl)
145 M - CIJ*

117 [M-CI-COJ*

Experimental Protocols
Synthesis of 1H-benzimidazole-2-carbonyl chloride

This protocol is adapted from the synthesis of related benzimidazole derivatives.[2] 1H-
benzimidazole-2-carbonyl chloride is typically prepared from 1H-benzimidazole-2-carboxylic
acid.

Materials:

1H-benzimidazole-2-carboxylic acid

Thionyl chloride (SOCI2)

Anhydrous toluene

Dry glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:

To a stirred suspension of 1H-benzimidazole-2-carboxylic acid (1.0 eq) in anhydrous toluene,
add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.

» After the addition is complete, slowly warm the reaction mixture to room temperature and
then heat to reflux (approximately 110 °C).

o Maintain the reflux for 2-4 hours, monitoring the reaction progress by the cessation of gas
evolution (HCl and SOz).

 After the reaction is complete, cool the mixture to room temperature.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1305857?utm_src=pdf-body
https://www.researchgate.net/journal/Zeitschrift-fur-Kristallographie-New-crystal-structures-2197-4578/publication/360415038_The_crystal_structure_of_1H-benzimidazole-2-carboxamide_C8H7N3O/links/63f7616a5749505945390d45/The-crystal-structure-of-1H-benzimidazole-2-carboxamide-C8H7N3O.pdf
https://www.benchchem.com/product/b1305857?utm_src=pdf-body
https://www.benchchem.com/product/b1305857?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1305857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

e Remove the excess thionyl chloride and toluene under reduced pressure to yield the crude

1H-benzimidazole-2-carbonyl chloride.

e The product is highly moisture-sensitive and is typically used immediately in the next

synthetic step without further purification.

The following diagram illustrates the synthesis workflow.

Synthesis of 1H-benzimidazole-2-carbonyl chloride

(1H—benzimidazole-2-carboxylic aci(D

Suspend in anhydrous toluene

l

Add thionyl chloride at 0 °C

(Reﬂux for 2-4 hours)

Remove solvent and excess reagent in vacuo

l

1H-benzimidazole-2-carbonyl chloride (crude)

Gmmediate use in subsequent reactiorD

Click to download full resolution via product page
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Caption: Workflow for the synthesis of 1H-benzimidazole-2-carbonyl chloride.

Reactivity and Applications

1H-benzimidazole-2-carbonyl chloride is a highly reactive acylating agent. The carbonyl
chloride moiety is susceptible to nucleophilic attack by a wide range of nucleophiles, making it
a valuable precursor for the synthesis of various benzimidazole derivatives.

Common Reactions:
o Amidation: Reaction with primary or secondary amines yields the corresponding amides.
« Esterification: Reaction with alcohols produces esters.

o Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid
catalyst leads to the formation of 2-aroylbenzimidazoles.

The logical relationship of its reactivity is depicted in the diagram below.

Reactivity of 1H-benzimidazole-2-carbonyl chloride

1H-benzimidazole-2-carbonyl chloride

Esterification

2-Amido-benzimidazole 2-Aroyl-benzimidazole 2-Ester-benzimidazole

Amidation Friedel-Crafts Acylation

Click to download full resolution via product page

Caption: Key reactions of 1H-benzimidazole-2-carbonyl chloride.

Conclusion

While direct and detailed structural and spectroscopic data for 1H-benzimidazole-2-carbonyl
chloride remains elusive due to its high reactivity, this guide provides a robust framework for
its understanding and utilization. The predicted spectroscopic data, derived from analogous
compounds, offers valuable guidance for reaction monitoring and characterization of its
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derivatives. The provided synthesis protocol outlines a reliable method for its in-situ generation,
enabling its use as a versatile intermediate in the development of new chemical entities for
pharmaceutical and material science applications. Further computational studies could provide
deeper insights into its electronic structure and conformational dynamics, complementing the
experimental approaches outlined herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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